molecular formula C10H16O4 B15257393 Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15257393
M. Wt: 200.23 g/mol
InChI Key: LMEFJPCABUDOKD-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a 1,6-dioxaspiro[2.5]octane core. This framework consists of a five-membered dioxolane ring fused to a three-membered cyclopropane ring via a spiro junction. The compound features a methyl ester group at position 2 and methyl substituents at positions 5 and 7. Spirocyclic compounds of this class are often explored for their conformational rigidity, which can enhance binding specificity in medicinal chemistry or serve as pheromones in agrochemical contexts .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-6-4-10(5-7(2)13-6)8(14-10)9(11)12-3/h6-8H,4-5H2,1-3H3

InChI Key

LMEFJPCABUDOKD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(O1)C)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, forming the desired spiroketal compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the enzyme and the biological context .

Comparison with Similar Compounds

Ester Group Variations

Replacing the methyl ester with an ethyl group (as in Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate) increases lipophilicity, which may enhance membrane permeability in biological systems.

Substituent Position and Symmetry

  • 5,7-Dimethyl vs. 7,7-Dimethyl : The antitumor compound in features a 7,7-dimethyl substitution, which introduces steric bulk at the spiro junction. In contrast, the 5,7-dimethyl configuration in the target compound may offer greater conformational flexibility, influencing binding kinetics in therapeutic contexts .
  • 2,5-Dimethyl vs. 5,7-Dimethyl : The discontinued Methyl 2,5-dimethyl analog () highlights the sensitivity of spirocyclic systems to substituent placement. The 2,5-dimethyl configuration likely destabilizes the dioxolane ring, leading to synthesis challenges or poor shelf life .

Halogenation Effects

Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate demonstrates how fluorination alters electronic properties. The electron-withdrawing fluorine atoms increase electrophilicity at adjacent carbons, making this derivative more reactive in nucleophilic substitution reactions compared to methyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic routes for Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate?

  • Methodology : The synthesis typically involves cyclization reactions starting from homopropargyl alcohols or alkynes. A common approach includes annulation of cyclopropane rings using 1,3-dilithiopropyne intermediates under anhydrous conditions. For example, spirocyclic frameworks can be constructed via propargylation followed by oxidative cyclization. Reaction optimization often requires precise temperature control (-78°C to room temperature) and reagents like trimethylsilyl trifluoromethanesulfonate .

Q. How is the spirocyclic structure of this compound validated experimentally?

  • Methodology : X-ray crystallography is the gold standard for confirming spirocyclic geometry. For instance, CCDC reference 1901024 (from a related spiro compound) provides full structural data, including bond angles and torsion angles, to verify the spiro center . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm molecular connectivity and functional groups .

Q. What biological activities have been preliminarily reported for this compound?

  • Methodology : Early studies suggest antimicrobial and antifungal properties, likely due to interactions with microbial enzymes or membrane proteins. Bioassays involve minimum inhibitory concentration (MIC) testing against bacterial/fungal strains, followed by mechanistic studies using enzyme inhibition assays (e.g., β-lactamase or cytochrome P450) .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved when scaling up spirocyclic compound synthesis?

  • Methodology : Discrepancies in yields often arise from reaction scalability issues (e.g., exothermicity in cyclopropane formation). Statistical design of experiments (DoE) can optimize parameters like reagent stoichiometry, solvent polarity, and reaction time. For example, dichloromethane may be replaced with THF to enhance intermediate stability during annulation .

Q. What computational strategies are effective in predicting the reactivity of the spirocyclic core?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps. Molecular docking simulations predict biological interactions, such as binding to fungal CYP51 lanosterol demethylase. These tools guide synthetic prioritization and functionalization of the carboxylate group .

Q. How do steric and electronic effects influence the regioselectivity of oxidation/reduction reactions in this compound?

  • Methodology : The ketone group in the spirocyclic system is prone to regioselective reduction. For example, sodium borohydride selectively reduces the carbonyl group without disrupting the ester moiety, while lithium aluminum hydride may over-reduce the system. Steric hindrance from the 5,7-dimethyl groups slows nucleophilic attacks, favoring axial reaction pathways .

Q. What structural analogs of this compound exhibit divergent biological activities, and why?

  • Methodology : Comparative studies with analogs (e.g., Ethyl 1-oxaspiro[2.5]octane-2-carboxylate) reveal that methyl/ethyl substitutions at positions 5 and 7 modulate lipophilicity and target binding. A table of analogs is shown below:
Compound NameKey Structural DifferencesBiological Activity
Ethyl 1-oxaspiro[2.5]octane-2-carboxylateLacks methyl groupsReduced antifungal potency
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylateAdditional dioxane ringEnhanced enzyme inhibition

Such comparisons highlight the importance of substituent positioning in bioactivity .

Methodological Considerations

  • Spectral Analysis : ¹H NMR signals for the spirocyclic protons typically appear as doublets of doublets (δ 1.2–2.5 ppm) due to restricted rotation. DEPT-135 spectra distinguish CH₂ and CH₃ groups from quaternary carbons .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with iodine staining or UV visualization tracks intermediate formation. HPLC-MS ensures purity (>95%) for biological testing .

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